Relevance: This compound shares the same piperidine carboxamide core structure with N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide. Both compounds also feature a sulfonyl group attached to the piperidine ring. The presence of these shared structural features suggests potential similarities in their pharmacological properties and binding interactions with target proteins. []
Relevance: This compound, also known as Vonoprazan, shares a similar pharmacophore with N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide. Both compounds contain a fluorophenyl group linked to a sulfonyl group. These structural similarities could indicate shared binding preferences or interactions with target proteins, particularly those involving the sulfonyl and fluorophenyl moieties. [, ]
2-(Bis(4-fluorophenyl)methylsulfonyl)acetamide
Relevance: This compound shares the (4-fluorophenyl)sulfonyl moiety with N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide. The presence of this common structural element suggests that both compounds may exhibit similar binding affinities or pharmacological activities related to this specific chemical group. []
1-(4-[18F]fluorophenyl)piperazine
Relevance: This compound serves as a valuable building block in the synthesis of various PET radioligands, including [18F]naphthosultam 8b, a selective antagonist of 5-HT2 receptors. This highlights the versatility of the fluorophenylpiperazine moiety, also present in N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, in developing compounds with potential central nervous system activity. []
Relevance: This compound and N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide both possess a fluorobenzyl group, although in different positions within their respective structures. This structural similarity suggests potential overlap in their binding interactions with target proteins or in their overall pharmacological profiles. []
Relevance: These analogs highlight the importance of the fluorobenzylpiperidine scaffold, also present in N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, in achieving high-affinity binding to DAT. The SAR studies on these analogs emphasize the impact of substituent modifications on DAT activity, providing valuable insights for designing novel DAT inhibitors based on similar structural motifs. []
N-[(3-Fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide and N-[(4-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Relevance: These compounds and N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide all incorporate a fluorophenyl group attached to a sulfonamide moiety. This structural similarity suggests potential commonalities in their binding modes or pharmacological activities related to these specific chemical groups. Moreover, their neuroprotective properties underscore the potential of compounds containing these structural elements for treating neurodegenerative disorders. []
4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948) and 4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic Acid (BMS-299897)
Relevance: These compounds, particularly BMS-299897, share the (4-chlorophenyl)sulfonyl moiety with N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide. This common structural feature could indicate similar binding interactions or pharmacological activities, especially those related to this specific chemical group. []
4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile (NEU-924) and N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine (NEU-1017)
Relevance: These compounds, derived from the lead compound NEU-617, emphasize the significance of the fluorobenzyl moiety, also found in N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, in developing antiparasitic agents. The structural variations within this series of compounds highlight the potential for optimizing potency and selectivity against different protozoal species by modifying substituents around the core scaffold. []
Relevance: Both TAK-242 and N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide contain a fluorophenyl group attached to a sulfonamide moiety. This structural similarity suggests these compounds might share binding characteristics or pharmacological activities related to these chemical groups. Furthermore, TAK-242's anti-inflammatory properties highlight the potential of compounds with this structural feature for treating inflammatory conditions. []
2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15) and N-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (Compound 25)
Relevance: These compounds highlight the fluorophenyl and sulfonyl groups' importance in developing RORγ modulators. N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide also possesses a fluorophenyl group linked to a sulfonyl group. This structural similarity suggests the possibility of shared binding preferences or interactions with target proteins, particularly those involving these moieties. The contrasting activities of compounds 15 and 25 as RORγ modulators emphasize the impact of structural variations around the core scaffold on modulating the receptor's activity. []
Relevance: These PAMs, especially DPFE, highlight the significance of the fluorobenzyl group, also present in N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, for modulating mGlu5 activity. This shared structural feature suggests the possibility of common binding sites or mechanisms of action. The study emphasizes the diverse pharmacology of mGlu5 PAMs, indicating potential for developing compounds with distinct activity profiles for specific neurological conditions. []
Relevance: Although not structurally identical, TMI-1 and N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide both contain a sulfonyl group connected to an aromatic ring, in this case, a phenyl ring. This shared structural feature could indicate potential similarities in their binding modes or pharmacological activities related to this specific chemical group. []
Relevance: PipISB stands out due to its significant structural similarity to N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide. Both compounds share the N-(4-fluorobenzyl)sulfonyl core structure and also feature a piperidine ring. These structural parallels suggest a strong possibility of shared binding preferences and potential overlap in their pharmacological profiles, especially regarding interactions with targets like the CB1 receptor. [, , ]
Dicyanocobinamide (CN2-Cbi)
Relevance: While structurally dissimilar to N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, CN2-Cbi's mechanism of action as a sGC coactivator provides valuable insights into potential therapeutic strategies for cardiovascular diseases. Both compounds target different points within the NO signaling pathway: CN2-Cbi directly interacts with sGC, while the target of N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide remains unknown. Understanding the interplay between these compounds and their respective targets within this pathway could lead to developing novel therapeutic approaches. []
Relevance: SO17's structure, featuring a (4-fluorobenzyl)indole moiety, draws attention when compared to N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, which incorporates a (4-fluorobenzyl) group. Although not identical, this structural resemblance suggests the possibility of these compounds sharing certain binding preferences or pharmacological characteristics, especially concerning interactions involving the 4-fluorobenzyl group. This finding emphasizes the potential of compounds with similar structural elements as starting points for developing novel hyaluronidase inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.